

# Stereoisomers and enantiomers of 2-Hydroxyadipic acid

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An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-Hydroxyadipic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-hydroxyadipic acid**, with a specific focus on its stereoisomers. This document delves into the chemical and physical properties, synthesis, separation, and biological relevance of the enantiomers of **2-hydroxyadipic acid**.

### Introduction

**2-Hydroxyadipic acid**, also known as 2-hydroxyhexanedioic acid, is a dicarboxylic acid derivative of adipic acid with the chemical formula C<sub>6</sub>H<sub>10</sub>O<sub>5</sub>.[1] The presence of a chiral center at the second carbon atom gives rise to two enantiomers: (R)-**2-hydroxyadipic acid** and (S)-**2-hydroxyadipic acid**. The racemic mixture is often referred to as DL-**2-hydroxyadipic acid**.[2]

This molecule is of significant interest due to its role as a metabolite in biological systems and its potential as a chiral building block in organic synthesis. Notably, elevated levels of **2-hydroxyadipic acid** in urine are associated with 2-ketoadipic aciduria, an inborn error of metabolism.[1][3] Understanding the properties and biological activities of the individual stereoisomers is crucial for research in metabolic disorders and for the development of stereoselective synthetic methodologies.

### **Physicochemical Properties**



The physicochemical properties of **2-hydroxyadipic acid** and its individual enantiomers are summarized in the table below. It is important to note that while experimental data for the racemic mixture is available, some properties for the individual enantiomers are predicted due to a lack of published experimental values.

Property	Racemic 2- Hydroxyadipic Acid	(R)-2- Hydroxyadipic Acid	(S)-2- Hydroxyadipic Acid
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>5</sub>	C <sub>6</sub> H <sub>10</sub> O <sub>5</sub>	C <sub>6</sub> H <sub>10</sub> O <sub>5</sub>
Molecular Weight	162.14 g/mol	162.14 g/mol	162.14 g/mol
CAS Number	18294-85-4	77252-44-9	Not available
Melting Point	151 °C	Data not available	Data not available
Boiling Point (Predicted)	401.6 ± 30.0 °C	Data not available	Data not available
pKa (Predicted)	3.77 ± 0.21	Data not available	Data not available
Specific Rotation ([α]D)	0°	Data not available	Data not available
Appearance	White crystalline solid	Solid (predicted)	Solid (predicted)
Solubility	Soluble in water	Data not available	Data not available

## Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are reported <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for racemic **2-hydroxyadipic acid** in water.[1]

<sup>1</sup>H NMR (500 MHz, H<sub>2</sub>O, pH 4.0)

- δ 4.12 ppm (t, 1H): CH-OH
- δ 2.38 ppm (t, 2H): CH<sub>2</sub>-COOH



• δ 1.78 - 1.64 ppm (m, 4H): -CH<sub>2</sub>-CH<sub>2</sub>-

<sup>13</sup>C NMR (Data from HSQC, 600 MHz, H<sub>2</sub>O, pH 7.0)

• δ 74.75 ppm: C-OH

δ 40.02 ppm: C-4 or C-5

• δ 36.63 ppm: C-4 or C-5

• δ 24.39 ppm: C-3

### **Mass Spectrometry (MS)**

Mass spectrometry data for **2-hydroxyadipic acid** is available, typically after derivatization (e.g., trimethylsilylation) for gas chromatography-mass spectrometry (GC-MS) analysis. The fragmentation pattern can be used for identification and quantification in biological samples.

### **Synthesis and Chiral Resolution**

The synthesis of enantiomerically pure **2-hydroxyadipic acid** can be approached through two main strategies: enantioselective synthesis or the resolution of a racemic mixture.

### Synthesis of Racemic 2-Hydroxyadipic Acid

A common method for the synthesis of racemic **2-hydroxyadipic acid** is the reduction of 2-oxoadipic acid.

Experimental Protocol: Reduction of 2-Oxoadipic Acid

- Dissolution: Dissolve 2-oxoadipic acid in a suitable solvent, such as water or a buffered aqueous solution, at a concentration of approximately 0.1-0.5 M.
- Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>), portion-wise with stirring. The molar ratio of NaBH<sub>4</sub> to 2-oxoadipic acid should be approximately 1.5:1 to ensure complete reduction.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).



- Quenching: Once the reaction is complete, carefully quench the excess NaBH<sub>4</sub> by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is acidic and gas evolution ceases.
- Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, multiple times.
- Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude racemic 2-hydroxyadipic acid.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure racemic 2-hydroxyadipic acid.

### **Chiral Resolution of Racemic 2-Hydroxyadipic Acid**

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.

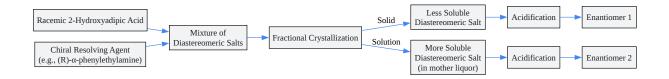
Experimental Protocol: Diastereomeric Salt Resolution

- Salt Formation: Dissolve the racemic **2-hydroxyadipic acid** in a suitable hot solvent, such as ethanol or acetone. In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or brucine) in the same solvent.
- Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.
- Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.
- Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2 M HCl) to precipitate the enantiomerically enriched 2-hydroxyadipic acid.
- Extraction and Purification: Extract the aqueous solution with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude enantiomer. The enantiomeric



purity can be improved by repeated recrystallization of the diastereomeric salt.

• Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.



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Caption: Workflow for chiral resolution via diastereomeric salt formation.

# Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers.

Proposed Experimental Protocol: Chiral HPLC Separation

- Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated or immobilized on silica gel.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in a ratio that provides optimal separation (e.g., 90:10 v/v). The addition of a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) is often necessary to suppress the ionization of the carboxylic acid groups and improve peak shape.
- Flow Rate: Typically in the range of 0.5-1.5 mL/min.
- Temperature: Ambient or controlled (e.g., 25 °C).

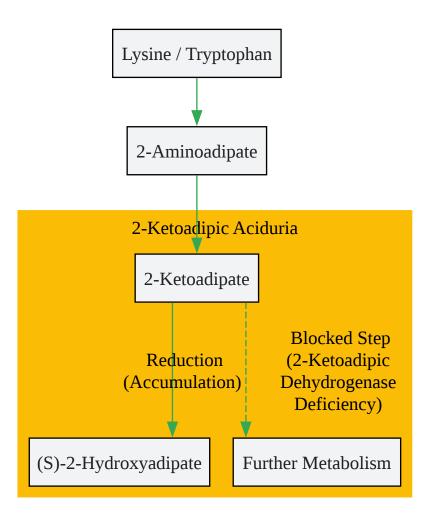


• Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

### **Biological Significance and Metabolic Pathway**

**2-Hydroxyadipic acid** is an intermediate in the metabolism of lysine and tryptophan. In the metabolic disorder 2-ketoadipic aciduria, a deficiency in the enzyme 2-ketoadipic dehydrogenase leads to the accumulation of 2-ketoadipic acid, which is then reduced to **2-hydroxyadipic acid**.[3]

The metabolic pathway involving **2-hydroxyadipic acid** is illustrated below.



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Caption: Metabolic context of **2-hydroxyadipic acid** in 2-ketoadipic aciduria.



The stereochemistry of the **2-hydroxyadipic acid** formed in this metabolic pathway is an important area of research, as different enzymes may exhibit stereoselectivity.

### Conclusion

This technical guide has provided a detailed overview of the stereoisomers of **2-hydroxyadipic acid**. While there are still gaps in the experimental data for the individual enantiomers, the provided protocols for synthesis, resolution, and analysis offer a solid foundation for researchers in the fields of organic chemistry, biochemistry, and drug development. Further investigation into the specific biological activities of the (R) and (S) enantiomers will be crucial for a complete understanding of their roles in health and disease.

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### References

- 1. 2-Hydroxyadipic acid | C6H10O5 | CID 193530 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxyadipic acid (HMDB0000321) [hmdb.ca]
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